Cas no 1805170-29-9 (3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde)

3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde
-
- インチ: 1S/C7H3BrF2INO/c8-6-3(11)1-4(7(9)10)12-5(6)2-13/h1-2,7H
- InChIKey: MDXZRSIPSOSXJW-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C=O)N=C(C(F)F)C=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058045-1g |
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde |
1805170-29-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehydeに関する追加情報
Introduction to 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde (CAS No. 1805170-29-9)
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the chemical formula C₈H₃BrF₂INO₂, belongs to the pyridine class of heterocyclic aromatic compounds. The presence of multiple functional groups, including a bromo substituent, a difluoromethyl group, an iodine atom, and an aldehyde moiety, makes it a versatile intermediate in synthetic chemistry. The unique structural features of this compound contribute to its potential applications in the design and synthesis of novel bioactive molecules.
The CAS No. 1805170-29-9 provides a unique identifier for this compound, ensuring accurate referencing in scientific literature and industrial applications. This alphanumeric code is essential for database searches, regulatory compliance, and quality control in chemical manufacturing processes. The compound's molecular structure includes a pyridine ring that serves as a core scaffold for further functionalization. The bromo and iodine substituents are particularly noteworthy, as they introduce electrophilic centers that can participate in various chemical reactions such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations.
The difluoromethyl group is another critical feature of this compound. Fluorinated compounds are widely recognized for their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. In drug discovery, the introduction of fluorine atoms can significantly improve the pharmacokinetic properties of lead compounds. The aldehyde functional group at the 2-position of the pyridine ring provides a reactive site for condensation reactions, allowing for the facile synthesis of more complex molecules such as Schiff bases and heterocyclic derivatives.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional intermediates like 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde. Researchers have leveraged its structural attributes to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzyme targets relevant to cancer therapy. The combination of bromo and iodine substituents enhances its reactivity in transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
In particular, the pyridine core has been extensively explored in medicinal chemistry due to its prevalence in many biologically active compounds. Pyridines serve as key pharmacophores in drugs used to treat conditions ranging from cardiovascular diseases to infectious disorders. The incorporation of electron-withdrawing groups such as fluorine and iodine can modulate the electronic properties of the pyridine ring, influencing its interactions with biological targets. This tunability makes 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde a valuable building block for structure-based drug design.
The aldehyde group at the 2-position offers additional synthetic versatility. It can undergo condensation reactions with amines to form imines or Schiff bases, which are known to exhibit diverse biological activities. These derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. Moreover, the aldehyde functionality can be oxidized to form carboxylic acids or reduced to yield alcohols, further expanding its synthetic utility.
Current research trends indicate that this compound is being utilized in the development of next-generation therapeutics. For example, scientists are exploring its use in generating small-molecule inhibitors targeting protein-protein interactions relevant to neurodegenerative diseases. The presence of multiple reactive sites allows for orthogonal functionalization strategies, enabling researchers to fine-tune the properties of their target molecules. Such flexibility is crucial for optimizing drug candidates throughout the discovery process.
The synthetic pathways involving 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde have been optimized for scalability and efficiency. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have been employed to enhance reaction yields and reduce processing times. These advancements are essential for meeting the demands of industrial-scale production while maintaining high purity standards.
Regulatory considerations also play a significant role in the handling and application of this compound. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical intermediates like 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde meet stringent quality requirements before being used in drug development pipelines. Documentation of synthesis routes, impurity profiles, and analytical validation is critical for regulatory submissions and market approval.
The future prospects of this compound are promising, with ongoing studies exploring its role in innovative drug discovery programs. Collaborative efforts between academic researchers and industry scientists are expected to yield novel therapeutic entities with improved efficacy and safety profiles. As our understanding of biological mechanisms continues to evolve, so too will the applications of multifunctional intermediates like 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde.
1805170-29-9 (3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde) 関連製品
- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)
- 941984-65-2(N-(cyclohexylmethyl)-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1032570-65-2(2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)
- 2866323-52-4(rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis)
- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)
- 1397228-36-2(Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 2408975-27-7(tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate)
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)



